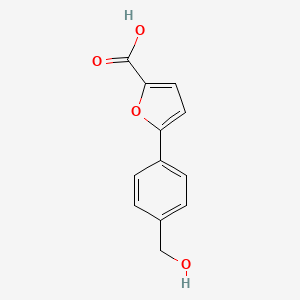![molecular formula C13H17NO5 B12114942 4-[(3,5-Dimethoxybenzoyl)amino]butanoic acid CAS No. 926255-11-0](/img/structure/B12114942.png)
4-[(3,5-Dimethoxybenzoyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- is an organic compound with the molecular formula C13H17NO5 It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3,5-dimethoxybenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- typically involves the reaction of butanoic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory methods. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the 3,5-dimethoxybenzoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- involves its interaction with specific molecular targets. The 3,5-dimethoxybenzoyl group can interact with enzymes or receptors, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid: A simple carboxylic acid with the formula C4H8O2.
3,5-Dimethoxybenzoic acid: An aromatic carboxylic acid with the formula C9H10O4.
4-Aminobutanoic acid:
Uniqueness
Butanoic acid, 4-[(3,5-dimethoxybenzoyl)amino]- is unique due to the presence of both the butanoic acid and 3,5-dimethoxybenzoyl moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components .
Propiedades
Número CAS |
926255-11-0 |
|---|---|
Fórmula molecular |
C13H17NO5 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
4-[(3,5-dimethoxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-6-9(7-11(8-10)19-2)13(17)14-5-3-4-12(15)16/h6-8H,3-5H2,1-2H3,(H,14,17)(H,15,16) |
Clave InChI |
ZIFWDHVQZNSQAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)NCCCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114859.png)


![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12114886.png)



![Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B12114908.png)

![Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B12114925.png)
![Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate](/img/structure/B12114933.png)
![1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B12114935.png)


